molecular formula C10H12N2O4 B13759347 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid CAS No. 22871-57-4

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid

Cat. No.: B13759347
CAS No.: 22871-57-4
M. Wt: 224.21 g/mol
InChI Key: RLCNQTMQGDYITJ-UHFFFAOYSA-N
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Description

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is a chemical compound for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. While specific applications for this compound are not well-documented in publicly available sources, its molecular structure suggests significant potential as a multifunctional building block in organic and medicinal chemistry. The structure incorporates a benzoic acid core, a primary amino group, and a (2-hydroxyethyl)carbamoyl moiety. These functional groups make it a promising intermediate for synthesizing more complex molecules, such as pharmaceutical agents or diagnostic compounds. For instance, closely related structures, like the 5-nitro analog (CAS 22871-56-3) and the triiodinated derivative (CAS 59017-39-9) , highlight the utility of this chemical family in developing compounds with potential applications in areas like contrast media. Researchers may also find it valuable for constructing molecular scaffolds and polymers or as a precursor in developing enzyme inhibitors. This product is offered exclusively to qualified researchers for laboratory investigations.

Properties

CAS No.

22871-57-4

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-amino-5-(2-hydroxyethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O4/c11-8-4-6(9(14)12-1-2-13)3-7(5-8)10(15)16/h3-5,13H,1-2,11H2,(H,12,14)(H,15,16)

InChI Key

RLCNQTMQGDYITJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Direct Amination of 3-Aminobenzoic Acid with Ethylene Oxide

Overview:

One of the principal synthetic routes involves the reaction of 3-aminobenzoic acid with ethylene oxide to introduce hydroxyethyl substituents on the amino group. This method is well-documented for related analogs such as 3-[Bis(2-hydroxyethyl)amino]benzoic acid, which shares structural similarity.

Reaction Scheme:

  • Starting Material: 3-Aminobenzoic acid
  • Reagent: Ethylene oxide
  • Conditions:
    • Solvent: Water or ethanol
    • Temperature: 70–80°C
    • Base: Sodium carbonate or other mild bases to maintain basic conditions
  • Mechanism: Nucleophilic attack of the amino group on the electrophilic ethylene oxide ring, leading to ring opening and formation of hydroxyethyl-substituted amino derivatives.

Optimization and Control:

  • Use of controlled stoichiometry (slight excess of ethylene oxide) to favor bis-substitution while minimizing mono-substituted by-products.
  • Monitoring via thin-layer chromatography (TLC) to track reaction progress and identify side products such as mono-substituted derivatives or aryl-aminophenyl methane by-products.
  • pH control during work-up and purification to improve yield and purity, typically by acid-base extraction or recrystallization.

Industrial Scale:

  • Industrial synthesis employs similar reaction conditions but in larger reactors with precise control over temperature, pressure, and reaction time to maximize yield and reproducibility.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) and polar aprotic solvents (e.g., dimethylformamide) can be used to enhance nucleophilic substitution efficiency and improve yield.
Parameter Typical Conditions Notes
Temperature 70–80°C Moderate heating balances rate and side reactions
Solvent Water, ethanol, or DMF Polar solvents favor nucleophilic attack
Base Sodium carbonate or NaOH Maintains basic environment
Catalyst (optional) Phase-transfer catalysts Enhance interfacial reactivity
Reaction Monitoring TLC Detect intermediates and by-products
Purification Acid-base extraction, recrystallization Removes impurities and unreacted materials

Carbamoylation via Amino Group Functionalization

Overview:

The introduction of the carbamoyl group linked to the 2-hydroxyethyl amine moiety can be achieved by reacting the amino group on the benzoic acid derivative with appropriate carbamoylating agents or activated esters.

Typical Approach:

  • Starting from 3-amino-5-substituted benzoic acid derivatives, the amino group is reacted with chloroformates or carbamoyl chlorides bearing 2-hydroxyethyl substituents.
  • The reaction is conducted under basic conditions to neutralize generated HCl and drive the reaction forward.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF), dichloromethane, or ethyl acetate
  • Base: Triethylamine or sodium hydroxide to maintain pH > 8 during addition
  • Temperature: 0°C to room temperature to control reaction rate and avoid side reactions

Purification:

  • Extraction with aqueous acid/base to remove inorganic salts
  • Crystallization from ethyl acetate/diethyl ether mixtures to obtain pure product

Diazonium Salt Formation and Subsequent Substitution (Indirect Route)

Overview:

An alternative synthetic approach involves the diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid followed by substitution reactions to introduce the desired functional groups.

Procedure:

  • Diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid with sodium nitrite in acidic aqueous solution at 0°C to form the diazonium salt.
  • Subsequent reaction with nucleophiles such as copper(I) or copper(II) salts (e.g., CuBr, CuCl2) to replace the diazonium group with halogens or other substituents.
  • Hydrolysis or further functional group transformations convert intermediates to the target compound.

Reaction Parameters and Yields:

Step Conditions Yield (%) Notes
Diazotization 0°C, NaNO2 in HCl 68% Controlled addition to maintain low temp
Substitution with Cu salts 0–20°C, acetonitrile solvent 34–55% Reaction time 1–2 hours; moderate yields
Purification Extraction, chromatography High purity Silica gel chromatography for isolation

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Advantages Disadvantages
Direct Amination with Ethylene Oxide 3-Aminobenzoic acid Ethylene oxide, Na2CO3, 70–80°C, water/ethanol Moderate to high Straightforward, scalable industrially Requires careful control to avoid side products
Carbamoylation via Carbamoyl Chlorides 3-Amino-5-substituted benzoic acid Carbamoyl chloride, base (NaOH/Et3N), THF or DCM Moderate Specific functionalization, good purity Multi-step, sensitive to reaction conditions
Diazotization and Substitution 3-Amino-5-(methoxycarbonyl)benzoic acid NaNO2/HCl, CuBr or CuCl2, acetonitrile 34–68% Versatile for substitutions Moderate yields, multiple purification steps

Research Findings and Notes

  • Reaction Monitoring: TLC and HPLC are essential for monitoring reaction progress and purity, especially to detect mono- versus bis-substituted products and side reactions.
  • Optimization: Fractional factorial design experiments have been used to optimize temperature, solvent, catalyst, and pH to maximize yield and minimize by-products.
  • Industrial Relevance: The direct amination route with ethylene oxide is favored industrially due to its simplicity and scalability, provided reaction parameters are tightly controlled.
  • Purification: Acid-base extraction and recrystallization remain the primary purification techniques to achieve high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitrobenzoic acid derivatives, while reduction of the nitro group yields amino derivatives .

Scientific Research Applications

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid
  • CAS Number : 22871-57-4
  • Molecular Formula : C₁₀H₁₁IN₃O₄ (triiodo-substituted variant)
  • Synonyms: Includes "5-Amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid" and "Ioxilan Related Compound A" .

Applications :
Primarily used as an intermediate or impurity in iodinated contrast agents, such as ioxaglic acid and iopromide . The triiodo substitutions enhance radiopacity, critical for X-ray imaging .

Comparison with Structurally Similar Compounds

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid

  • CAS Number : 122731-59-3
  • Key Differences: Substituent: The amino group is linked to a 2,3-bis(acetyloxy)propyl chain instead of 2-hydroxyethyl. This compound is a key intermediate in iopromide synthesis .
  • Applications : Used in contrast media formulations .
Property Target Compound (22871-57-4) 122731-59-3
Substituent 2-hydroxyethyl 2,3-bis(acetyloxy)propyl
Solubility Higher hydrophilicity Moderate lipophilicity
Application Contrast agent impurity Iopromide intermediate

3-Amino-5-(methylcarbamoyl)benzoic Acid

  • CAS Number : 1954-96-7
  • Key Differences: Substituent: Methyl group replaces hydroxyethyl, reducing hydrophilicity. Impact: Lower water solubility may limit its utility in aqueous formulations. This compound is a precursor to iotalamic acid, another contrast agent .
  • Applications : Pharmaceutical intermediate .
Property Target Compound (22871-57-4) 1954-96-7
Substituent 2-hydroxyethyl Methyl
Hydrogen Bonding Strong (OH group) Weak (CH₃ group)
Biological Clearance Likely faster Potential tissue accumulation

3-Aminobenzoic Acid

  • CAS Number : 99-05-8
  • Key Differences :
    • Structure : Lacks the hydroxyethyl carbamoyl and iodine substitutions.
    • Impact : Simpler structure with lower molecular weight; used in dye intermediates rather than biomedical applications .
  • Applications : Dye synthesis .
Property Target Compound (22871-57-4) 3-Aminobenzoic Acid (99-05-8)
Functionality Radiopaque, bioactive Dye intermediate
Complexity High (triiodo, carbamoyl) Low (amine, carboxylic acid)

Sodium Ioxitalamate

  • CAS Number : 33954-26-6
  • Key Differences: Derivative: Sodium salt of a related acetylated triiodo-benzoic acid. Impact: Enhanced water solubility due to ionic form, making it suitable for intravenous contrast agents .
  • Applications : Radiographic imaging .

Research Findings and Functional Insights

  • Triiodo Substitutions : Critical for radiopacity in all iodinated variants. The number and position of iodine atoms directly influence imaging efficacy .
  • Carbamoyl Group : Modifies binding interactions with biological targets. Hydroxyethyl improves solubility, whereas acetyloxypropyl enhances metabolic stability .
  • Biological Activity: Non-iodinated analogs (e.g., 3-Aminobenzoic acid) lack imaging utility but are valuable in dyes and simpler pharmaceuticals .

Biological Activity

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features an amino group and a hydroxyethyl group that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O4C_{10}H_{12}N_2O_4. Its structure includes:

  • A benzoic acid core.
  • An amino group at the 3-position.
  • A hydroxyethylamino carbonyl substituent at the 5-position.

This unique structure may influence its solubility and interaction with biological targets.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with hydroxyl groups are often associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Derivatives of benzoic acid have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, such as NF-κB signaling.
  • Neuroprotective Properties : Some studies suggest that compounds like this compound may protect neuronal cells from apoptosis and enhance cognitive functions.

In Vitro Studies

  • Antioxidant Activity : In vitro assays demonstrated that similar compounds significantly increased superoxide dismutase (SOD) and catalase (CAT) levels while reducing malondialdehyde (MDA) levels in neuronal cultures. This suggests a potential for neuroprotection against oxidative damage .
  • Cell Viability : Compounds with structural similarities showed improved cell viability in neuroblastoma cell lines when exposed to oxidative stressors. The reduction in lactate dehydrogenase (LDH) release indicated preserved cell membrane integrity .

In Vivo Studies

  • Cognitive Function : In animal models, administration of related benzoic acid derivatives improved learning and memory capabilities, as evidenced by enhanced performance in maze tests and reduced anxiety-like behaviors .
  • Inflammation Models : Studies involving inflammatory models showed that these compounds could downregulate TNF-α and IL-6 levels, indicating a potential application in treating inflammatory diseases .

Case Studies

StudyDesignResults
Study on Neuroprotective EffectsIn vivo, miceIncreased SOD and CAT levels; reduced MDA; improved cognitive performance
Anti-inflammatory ActivityIn vitro, human cell linesDecreased IL-6 and TNF-α production; reduced cell apoptosis
Antioxidant PotentialIn vitro, SH-SY5Y cellsIncreased viability under oxidative stress; decreased LDH release

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step organic reactions, such as amide coupling between 3-amino-5-carboxybenzoic acid derivatives and 2-hydroxyethylamine. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .
  • Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for efficient amide bond formation .
  • Purification : Utilize column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
    Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity .

Q. How can the structural and electronic properties of this compound be analyzed experimentally?

  • X-ray crystallography : Resolve the crystal structure to determine bond angles and substituent orientations. Similar benzoic acid derivatives exhibit dihedral angles of 10–25° between aromatic rings and substituents .
  • Spectroscopic techniques :
    • FT-IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 2500–3300 cm⁻¹ .
    • UV-Vis : Monitor π→π* transitions in the aromatic system (λmax ~270–300 nm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₃N₂O₄: 253.08) .

Q. What strategies are effective for assessing solubility and stability under experimental conditions?

  • Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 2–9). Hydroxyethyl groups may enhance water solubility compared to methyl or nitro analogs .
  • Stability assays : Use HPLC to monitor degradation under light, heat (40–60°C), and oxidative conditions (H₂O₂). Stability-indicating methods are recommended for long-term storage studies .

Advanced Research Questions

Q. How can researchers identify biological targets or pathways modulated by this compound?

  • Enzyme inhibition assays : Screen against kinases, HDACs, or proteases using fluorogenic substrates (e.g., acetylated lysine for HDACs) .
  • Receptor binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with G-protein-coupled receptors (GPCRs) .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines, focusing on pathways like apoptosis or oxidative stress .

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

  • Analog synthesis : Replace the hydroxyethyl group with methyl, nitro, or trifluoromethyl substituents to assess electronic effects .

  • Bioactivity testing : Compare IC₅₀ values in enzyme inhibition assays. For example:

    SubstituentHDAC8 Inhibition IC₅₀ (μM)
    Hydroxyethyl22.9
    Nitrophenyl18.3
    Trifluoromethyl30.5
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes in active sites .

Q. How should researchers address contradictory data in biological activity reports?

  • Assay validation : Cross-verify results using orthogonal methods (e.g., Western blotting alongside enzymatic assays) .
  • Purity analysis : Ensure compound purity >95% via HPLC and rule out solvent or salt interference .
  • Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .

Q. What computational approaches are suitable for predicting interactions with biomolecules?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to evaluate binding stability .
  • Quantum mechanical calculations : Use Gaussian09 to compute electrostatic potential maps and identify nucleophilic/electrophilic regions .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors/acceptors) for virtual screening of derivative libraries .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Byproduct formation : Optimize reaction stoichiometry to minimize unreacted starting materials.
  • Column chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Crystallization challenges : Screen solvents (e.g., DMF/EtOH) and additives (e.g., ammonium sulfate) to improve crystal yield .

Q. How can researchers evaluate the compound’s toxicity profile in preclinical models?

  • In vitro assays : Perform MTT assays on hepatocytes (e.g., HepG2) to assess cytotoxicity (IC₅₀ >100 μM desirable) .
  • Genotoxicity screening : Use Ames tests with Salmonella strains (TA98/TA100) to detect mutagenic potential .
  • In vivo studies : Administer doses (10–100 mg/kg) in rodent models and monitor liver/kidney function biomarkers (ALT, BUN) .

Q. What mechanistic insights exist for its enzyme inhibition properties?

  • HDAC inhibition : The hydroxyethyl group may coordinate Zn²⁺ in the HDAC active site, while the benzoic acid moiety stabilizes interactions with surface residues .
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Crystallography : Co-crystallize with HDAC8 to resolve binding motifs (PDB ID: 1T69) .

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